molecular formula C9H5BrN2O B6280661 5-bromo-3-isocyanato-1H-indole CAS No. 2649068-69-7

5-bromo-3-isocyanato-1H-indole

Cat. No. B6280661
CAS RN: 2649068-69-7
M. Wt: 237.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isocyanato-1H-indole (5-BII) is an organic compound with a unique structure and properties. It is a derivative of indole, a nitrogen-containing heterocyclic compound found in many naturally occurring substances. 5-BII has been the subject of extensive research in recent years due to its potential applications in the fields of biochemistry, pharmacology, and drug development.

Scientific Research Applications

5-bromo-3-isocyanato-1H-indole has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. It has also been used as a probe for the study of enzyme structure and function, as well as for the study of protein-protein interactions. In addition, 5-bromo-3-isocyanato-1H-indole has been used in the development of fluorescent probes for imaging and tracking of cellular processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-isocyanato-1H-indole is not yet fully understood. However, it is known to interact with a variety of biological targets, including proteins, enzymes, and nucleic acids. It has been suggested that 5-bromo-3-isocyanato-1H-indole binds to the active site of enzymes, which can lead to inhibition of their activity. In addition, it has been shown to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-isocyanato-1H-indole have been studied in a number of model systems. In mammalian cells, it has been shown to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the expression of a variety of genes. In plants, 5-bromo-3-isocyanato-1H-indole has been shown to affect the expression of genes involved in the regulation of plant growth and development.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-3-isocyanato-1H-indole for laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use. It is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

The potential applications of 5-bromo-3-isocyanato-1H-indole are vast, and there are a number of future directions for research. These include the development of new synthetic methods for the production of 5-bromo-3-isocyanato-1H-indole, the exploration of its effects on other biological targets, and the development of new fluorescent probes based on 5-bromo-3-isocyanato-1H-indole. In addition, further research is needed to understand the mechanism of action of 5-bromo-3-isocyanato-1H-indole and to identify new applications for this compound.

Synthesis Methods

5-bromo-3-isocyanato-1H-indole is synthesized from indole-3-carboxylic acid, which can be obtained from the reaction of indole and bromine in the presence of a base. The reaction of indole-3-carboxylic acid with isocyanic acid in the presence of a base results in the formation of 5-bromo-3-isocyanato-1H-indole. This synthesis method has been studied extensively, and a number of variations have been developed to improve the yield and purity of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-isocyanato-1H-indole involves the reaction of 5-bromo-1H-indole with phosgene followed by treatment with ammonia.", "Starting Materials": [ "5-bromo-1H-indole", "Phosgene", "Ammonia" ], "Reaction": [ "5-bromo-1H-indole is reacted with phosgene in the presence of a suitable solvent and a catalyst to form 5-bromo-3-chloroformyl-1H-indole.", "The resulting intermediate is then treated with ammonia to form 5-bromo-3-isocyanato-1H-indole." ] }

CAS RN

2649068-69-7

Product Name

5-bromo-3-isocyanato-1H-indole

Molecular Formula

C9H5BrN2O

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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